

-Hydroxyhispanone: Structural Characterization and Pharmacological Profile

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Compound of Interest

Compound Name: *6beta-Hydroxyhispanone*

CAS No.: 170711-93-0

Cat. No.: B161823

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Executive Summary

6

-Hydroxyhispanone (CAS: 170711-93-0) is a bioactive labdane diterpenoid belonging to the furanolabdanoid subclass.^{[1][2][3][4][5]} Primarily isolated from the Lamiaceae family—specifically the genera *Ballota* and *Leonurus*—this compound represents a critical oxidative derivative of the parent scaffold, hispanone.

Its chemical architecture features a fused decalin core, a furan-terminated side chain, and a highly functionalized B-ring containing a

-hydroxyl group at C6 adjacent to a C7-ketone and a

double bond. This specific arrangement confers unique electrophilic properties, positioning it as a subject of interest for anti-inflammatory (NF-

B modulation) and cytotoxic research.

Chemical Identity & Physiochemical Properties

Structural Nomenclature

The compound is formally designated as 6

-hydroxy-15,16-epoxylabda-8,13(16),14-trien-7-one. It is distinguished by the presence of a hydroxy group at the C6 position with beta stereochemistry (equatorial-like orientation in the decalin system), adjacent to an

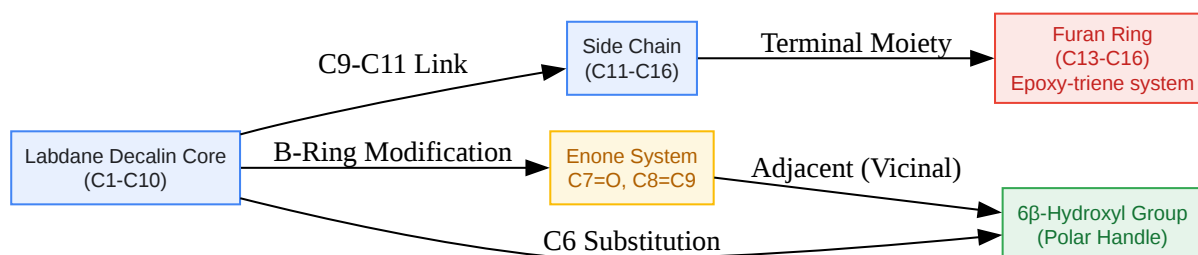
-unsaturated ketone system.

Physiochemical Data Table

Property	Data
Common Name	6 -Hydroxyhispanone
CAS Registry Number	170711-93-0
IUPAC Name	(1S,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one
Molecular Formula	C H O
Molecular Weight	316.44 g/mol
Physical State	Solid / Powder
Solubility	Soluble in DMSO, Chloroform, Methanol; Insoluble in Water
Structural Class	Furanolabdanoid Diterpene
Key Functional Groups	Furan ring, -unsaturated ketone (enone), Secondary Alcohol

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and key functional regions of the molecule.



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Caption: Structural decomposition of 6

-Hydroxyhispanone highlighting the pharmacophoric enone system and furan moiety.

Biosynthesis & Isolation

Natural Sources

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-Hydroxyhispanone is a secondary metabolite found in medicinal plants of the Lamiaceae family.

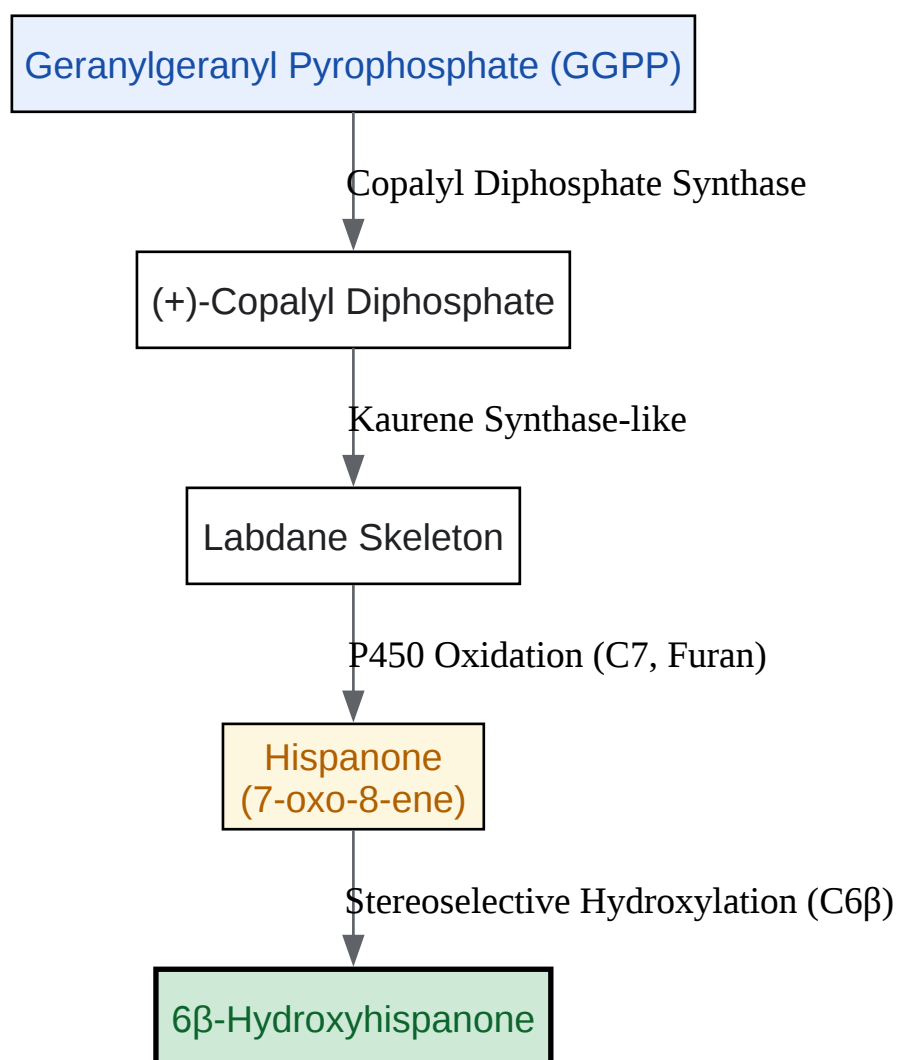
- Primary Source: *Ballota aucheri* (Aerial parts).
- Secondary Sources: *Leonurus japonicus* (Chinese Motherwort), *Galeopsis* species.
- Co-occurring Metabolites: Hispanone, Prehispanolone, Leojaponin, and Marrubiin derivatives.

Biosynthetic Pathway

The biosynthesis follows the general labdane pathway, initiated by the cyclization of Geranylgeranyl pyrophosphate (GGPP).

- Cyclization: GGPP is cyclized by class II diterpene synthases (e.g., copalyl diphosphate synthase) to form (+)-copalyl diphosphate.

- Labdane Formation: Further cyclization yields the labdane skeleton.
- Oxidation: Cytochrome P450 monooxygenases introduce oxygen functionalities:
 - Formation of the furan ring via oxidation of the side chain.
 - Oxidation at C7 to form the ketone.
 - Hydroxylation at C6 to yield the 6-OH derivative.



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Caption: Proposed biosynthetic route from GGPP to 6

-Hydroxyhispanone.

Pharmacological Potential[2][8][9][10]

Research into labdane diterpenoids suggests that 6

-Hydroxyhispanone possesses significant bioactivity, primarily driven by its Michael acceptor moiety (the

-unsaturated ketone).

Anti-Inflammatory Mechanism (NF- B)

Like its parent compound hispanone, 6

-Hydroxyhispanone is implicated in the inhibition of the NF-

B signaling pathway.

- Mechanism: The electrophilic carbon at C8 (part of the enone) can form covalent adducts with cysteine residues on signaling proteins (e.g., IKK or p65), preventing the translocation of NF-B to the nucleus.
- Outcome: Reduction in pro-inflammatory cytokines (TNF-, IL-6) and inhibition of NO production in LPS-stimulated macrophages.

Cytotoxicity

Studies on Leonurus diterpenoids indicate moderate to potent cytotoxicity against human cancer cell lines (e.g., MCF-7, HepG2). The furan ring is critical for this activity, as it often mediates interaction with biological membranes or enzymes.

Neuroprotection

Related compounds (e.g., Leojaponin) isolated from the same fractions have demonstrated cytoprotective effects against glutamate-induced toxicity in cortical neurons.[4] 6

-Hydroxyhispanone contributes to this synergistic effect in crude extracts.

Analytical Characterization

For researchers verifying the identity of isolated fractions, the following spectral features are diagnostic based on the work of Rustaiyan et al. (1995).

Mass Spectrometry (MS)

- Molecular Ion:

316 [M]

- Fragmentation: Loss of water [M-18]

and loss of the furan side chain are typical fragmentation pathways.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (500 MHz, CDCl₃)

):

- Furan Protons: Three characteristic signals in the aromatic region (

6.2 – 7.4 ppm).

- H-6: A signal around

4.5 ppm (doublet of doublets), indicative of the proton geminal to the hydroxyl group. The coupling constants (

) confirm the

-orientation (axial/equatorial relationships).

- Methyl Groups: Four singlets corresponding to the angular methyls (C18, C19, C20) and the side chain methyl.

- ¹³C NMR:

- Carbonyl (C7): A deshielded peak

200 ppm.

- Olefinic Carbons (C8, C9): Signals characteristic of a tetrasubstituted double bond conjugated to a ketone.
- C6 (CH-OH): A signal in the range of 65–75 ppm.

Experimental Protocols

Isolation Workflow

To isolate 6

-Hydroxyhispanone from *Ballota* or *Leonurus* aerial parts:

- Extraction: Macerate air-dried plant material in Methanol (MeOH) at room temperature for 48 hours.
- Partition: Evaporate MeOH. Resuspend residue in water and partition sequentially with n-Hexane (to remove fats) and Chloroform (CHCl₃) or Ethyl Acetate. The diterpenoids reside in the CHCl₃ fraction.
- Chromatography:
 - Stationary Phase: Silica gel 60 (0.063–0.200 mm).
 - Mobile Phase: Gradient of n-Hexane : Ethyl Acetate (starting 9:1 1:1).
 - Detection: TLC visualization using Vanillin-Sulfuric acid reagent (compounds turn violet/blue upon heating).
- Purification: Final purification via semi-preparative HPLC (C18 column, MeOH:H₂O gradient).

Cell Viability Assay (MTT Protocol)

To assess cytotoxic potential:

- Seeding: Seed cancer cells (e.g., MCF-7) at

cells/well in 96-well plates.
- Treatment: Add 6

-Hydroxyhispanone (dissolved in DMSO) at concentrations 0.1–100

M. Incubate for 48h.
- Incubation: Add MTT reagent (5 mg/mL). Incubate for 4h at 37°C.
- Solubilization: Dissolve formazan crystals in DMSO.
- Measurement: Read absorbance at 570 nm. Calculate IC

References

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- Dictionary of N

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